molecular formula C17H21NO4 B1676030 3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline CAS No. 107276-40-4

3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline

Cat. No.: B1676030
CAS No.: 107276-40-4
M. Wt: 303.35 g/mol
InChI Key: CMOWKACUQPBKIP-UHFFFAOYSA-N
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Description

m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- is an organic compound that belongs to the class of methoxy-containing aniline derivatives. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation . This compound is one of three isomers of the methoxy-containing aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- typically involves the reaction of m-Anisidine with 3-(p-Methoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of oxidative enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • o-Anisidine
  • p-Anisidine
  • 3-(p-Methoxyphenyl)propionic acid

Uniqueness

m-Anisidine, 4-(3-(p-Methoxyphenoxy)propoxy)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its isomers and related compounds. Its methoxy and propoxy groups provide unique sites for chemical modification and interaction with biological targets .

Properties

CAS No.

107276-40-4

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline

InChI

InChI=1S/C17H21NO4/c1-19-14-5-7-15(8-6-14)21-10-3-11-22-16-9-4-13(18)12-17(16)20-2/h4-9,12H,3,10-11,18H2,1-2H3

InChI Key

CMOWKACUQPBKIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)OC

Appearance

Solid powder

Key on ui other cas no.

107276-40-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(3-(p-methoxyphenoxy)propoxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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